N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Description
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (CAS: 533870-66-5) is a 1,3,4-oxadiazole derivative with a molecular formula of C₂₃H₂₆N₄O₆S and a molecular weight of 486.5 g/mol. Its structure features a 3,5-dimethoxyphenyl substituent at the 5-position of the oxadiazole ring and a dimethylsulfamoyl group attached to the benzamide moiety. Key physicochemical properties include an XLogP3 value of 2.9 (indicating moderate lipophilicity), one hydrogen bond donor, nine hydrogen bond acceptors, and seven rotatable bonds .
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6S/c1-23(2)30(25,26)16-7-5-12(6-8-16)17(24)20-19-22-21-18(29-19)13-9-14(27-3)11-15(10-13)28-4/h5-11H,1-4H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPYJVMIEBRAQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the dimethoxyphenyl group: The oxadiazole ring is then functionalized with the 3,5-dimethoxyphenyl group through nucleophilic substitution reactions.
Attachment of the dimethylsulfamoylbenzamide moiety: The final step involves coupling the oxadiazole derivative with 4-(dimethylsulfamoyl)benzoyl chloride under basic conditions.
Chemical Reactions Analysis
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Pharmacology: It has been studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Material Science: The compound can be used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Core Structure and Substituent Variations
All compared compounds share the 1,3,4-oxadiazole core but differ in substituents at the 5-position of the oxadiazole and the sulfonamide/sulfamoyl groups on the benzamide (Table 1).
Table 1: Structural and Functional Group Comparison
| Compound | 5-Position Oxadiazole Substituent | Benzamide Substituent | Molecular Weight (g/mol) |
|---|---|---|---|
| Compound X (This work) | 3,5-dimethoxyphenyl | Dimethylsulfamoyl | 486.5 |
| LMM5 | 4-methoxyphenylmethyl | Benzyl(methyl)sulfamoyl | Not reported |
| LMM11 | Furan-2-yl | Cyclohexyl(ethyl)sulfamoyl | Not reported |
| OZE-II | 3,5-dimethoxyphenyl | (4,4-dimethyloxazolidin-3-yl)sulfonyl | 488.51 |
- Compound X vs. LMM5/LMM11: The 3,5-dimethoxyphenyl group in Compound X contrasts with LMM5’s 4-methoxyphenylmethyl and LMM11’s furan-2-yl.
- Compound X vs. OZE-II : Both share the 3,5-dimethoxyphenyl group, but OZE-II’s oxazolidinylsulfonyl substituent increases molecular weight and polarity compared to X’s dimethylsulfamoyl .
Antifungal and Antimicrobial Targets
- LMM5 and LMM11 : Demonstrated antifungal activity against Candida albicans via thioredoxin reductase (Trr1) inhibition. LMM5 and LMM11 reduced fungal viability by 60–70% at 32 µg/mL, comparable to fluconazole .
- OZE-II : Exhibited potent activity against Staphylococcus aureus planktonic cells (MIC: 4 µg/mL) and biofilms (MBIC: 16 µg/mL). The 3,5-dimethoxyphenyl group likely enhances membrane interaction, while the oxazolidinylsulfonyl group may improve target binding .
- The dimethylsulfamoyl group may reduce off-target effects compared to bulkier substituents in LMM5/11.
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
| Property | Compound X | OZE-II | LMM5/LMM11 (Inferred) |
|---|---|---|---|
| XLogP3 | 2.9 | ~3.5* | ~4.0–5.0* |
| Hydrogen Bond Acceptors | 9 | 7 | 6–8 |
| Rotatable Bonds | 7 | 6 | 8–10 |
*Estimated based on substituent contributions.
- Lipophilicity: Compound X’s XLogP3 (2.9) is lower than OZE-II’s inferred value (~3.5), suggesting better aqueous solubility.
- Flexibility : Compound X’s seven rotatable bonds may enhance conformational adaptability during target binding compared to OZE-II’s six.
Structure-Activity Relationship (SAR) Insights
- 5-Position Substituent : The 3,5-dimethoxyphenyl group (in X and OZE-II) appears critical for broad-spectrum activity, possibly through π-π stacking or hydrogen bonding with microbial targets.
- Sulfonamide/Sulfamoyl Groups : Smaller substituents (e.g., dimethylsulfamoyl in X) improve solubility and reduce steric hindrance, whereas bulkier groups (e.g., benzyl/cyclohexyl in LMM5/11) may enhance potency but compromise pharmacokinetics .
Biological Activity
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines an oxadiazole ring with a dimethylsulfamoyl group. The molecular formula is , and it has a molecular weight of approximately 460.53 g/mol. Its structural characteristics contribute to its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 460.53 g/mol |
| Melting Point | Not specified |
| Solubility | Moderate in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors involved in disease processes. The oxadiazole moiety is known for its role in antimicrobial and anticancer activities due to its ability to disrupt cellular functions.
Antimicrobial Activity
Research indicates that compounds with oxadiazole structures often exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of oxadiazoles can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi.
- Example Study : A study evaluating the antimicrobial efficacy of similar oxadiazole derivatives reported minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 12.5 to 250 μg/ml .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. It is believed to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival.
- Case Study : In a recent study, compounds related to this structure demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential .
Other Pharmacological Effects
Beyond antimicrobial and anticancer activities, there is emerging evidence suggesting anti-inflammatory and analgesic properties associated with this compound class. These effects may be mediated through the inhibition of pro-inflammatory cytokines.
Comparative Analysis
To better understand the biological significance of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Biological Activity | MIC (µg/ml) |
|---|---|---|
| 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine | Antibacterial | 50 |
| 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine | Antifungal | 100 |
| N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | Anticancer | 25 |
Q & A
What are the established synthetic routes for N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves sequential functionalization of the oxadiazole and benzamide moieties. A common route starts with the formation of 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine via cyclization of 3,5-dimethoxybenzohydrazide with cyanogen bromide . Subsequent coupling with 4-(dimethylsulfamoyl)benzoyl chloride in anhydrous tetrahydrofuran (THF) using sodium hydride as a base yields the final product. Optimization can employ factorial design to evaluate variables (e.g., solvent polarity, temperature, stoichiometry) and identify ideal conditions. For example, a 2³ factorial design could test THF vs. DMF, 0°C vs. room temperature, and 1:1 vs. 1:2 molar ratios to maximize yield .
Which spectroscopic techniques are critical for characterizing this compound, and how do they confirm structural integrity?
Answer:
- 1H/13C NMR : Confirm substitution patterns (e.g., dimethoxy protons at δ 3.8–4.0 ppm; oxadiazole C=N at ~165 ppm).
- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfonamide S=O vibrations (~1350–1150 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 442.1298 for C₁₉H₂₀N₄O₅S).
- X-ray Crystallography (if available): Resolve 3D conformation and hydrogen-bonding interactions .
How does the compound’s structure influence its biological activity, and what in vitro assays are recommended for initial screening?
Answer:
The oxadiazole ring enhances metabolic stability and π-π stacking with biological targets, while the dimethylsulfamoyl group improves solubility and membrane permeability. For preliminary screening:
- Antimicrobial Activity : Broth microdilution assays against S. aureus (MIC) and E. coli .
- Anti-inflammatory Potential : COX-2 inhibition via ELISA.
- Antitumor Screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) .
What computational methods can predict the compound’s reactivity and guide synthesis optimization?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media.
- Machine Learning (ML) : Train models on existing oxadiazole synthesis data to predict optimal catalysts or temperatures .
How can researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies:
- Reproducibility Checks : Validate results in triplicate across independent labs.
- HPLC Purity Analysis : Ensure ≥95% purity before testing.
- Meta-Analysis : Compare data with structurally analogous compounds (e.g., 5-(4-chlorophenyl) oxadiazole derivatives) to identify trends .
What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide vapors.
- Waste Disposal : Neutralize acidic/byproduct waste before disposal per institutional guidelines .
How does modifying substituents on the oxadiazole ring affect pharmacological properties?
Answer:
- Electron-Withdrawing Groups (e.g., -NO₂): Increase oxidative stability but may reduce bioavailability.
- Hydrophobic Groups (e.g., -CF₃): Enhance membrane penetration but risk hepatotoxicity.
- Comparative Studies : Use SAR (Structure-Activity Relationship) models to correlate substituent effects with IC₅₀ values in enzyme assays .
What strategies mitigate low yields in coupling reactions during synthesis?
Answer:
- Pre-Activation : Convert carboxylic acids to acyl chlorides for efficient coupling.
- Catalytic Systems : Employ DMAP (4-dimethylaminopyridine) or HOBt (Hydroxybenzotriazole) to suppress side reactions.
- Solvent Screening : Test polar aprotic solvents (e.g., DCM, acetonitrile) to stabilize intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
